N-([2,3'-bipyridin]-4-ylmethyl)-2-methoxynicotinamide
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Overview
Description
N-([2,3’-bipyridin]-4-ylmethyl)-2-methoxynicotinamide is a complex organic compound that belongs to the bipyridine family Bipyridines are heterocyclic compounds containing two pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)-2-methoxynicotinamide typically involves the coupling of 2,3’-bipyridine with 2-methoxynicotinic acid or its derivatives. The reaction is often catalyzed by transition metals such as palladium or nickel. Common methods include:
Suzuki Coupling: This method involves the reaction of a boronic acid derivative of 2,3’-bipyridine with a halogenated 2-methoxynicotinic acid in the presence of a palladium catalyst.
Stille Coupling: This method uses a stannane derivative of 2,3’-bipyridine and a halogenated 2-methoxynicotinic acid, catalyzed by palladium.
Negishi Coupling: This method involves the reaction of a zinc derivative of 2,3’-bipyridine with a halogenated 2-methoxynicotinic acid, also catalyzed by palladium.
Industrial Production Methods
Industrial production of N-([2,3’-bipyridin]-4-ylmethyl)-2-methoxynicotinamide may involve large-scale coupling reactions using continuous flow reactors to ensure consistent quality and yield. The choice of catalyst and reaction conditions is optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-4-ylmethyl)-2-methoxynicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-([2,3’-bipyridin]-4-ylmethyl)-2-methoxyisonicotinamide, while reduction may produce N-([2,3’-bipyridin]-4-ylmethyl)-2-methoxynicotinamide alcohol derivatives .
Scientific Research Applications
N-([2,3’-bipyridin]-4-ylmethyl)-2-methoxynicotinamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Investigated for its potential as a fluorescent probe due to its ability to form complexes with transition metals.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-4-ylmethyl)-2-methoxynicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to metal ions, forming complexes that can modulate the activity of these targets. This interaction can lead to changes in cellular processes, such as signal transduction or gene expression .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used as a ligand in coordination chemistry.
4,4’-Bipyridine: Another bipyridine derivative with different coordination properties.
2,3’-Bipyridine: Similar to N-([2,3’-bipyridin]-4-ylmethyl)-2-methoxynicotinamide but lacks the nicotinamide moiety.
Uniqueness
N-([2,3’-bipyridin]-4-ylmethyl)-2-methoxynicotinamide is unique due to its specific structure, which combines the bipyridine scaffold with a nicotinamide moiety.
Properties
IUPAC Name |
2-methoxy-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-24-18-15(5-3-8-21-18)17(23)22-11-13-6-9-20-16(10-13)14-4-2-7-19-12-14/h2-10,12H,11H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYIJZWPLPKDKMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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